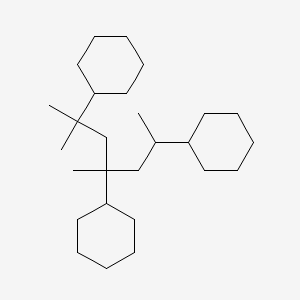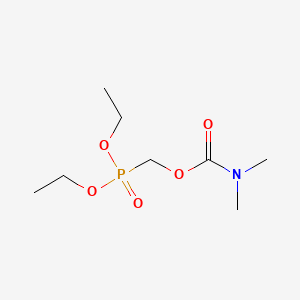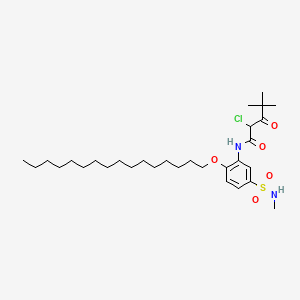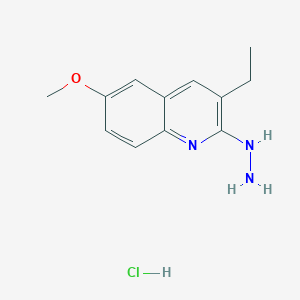
2-(1-Morpholinomethyl)-4-(p-methylphenyl)furan hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Morpholinomethyl)-4-(p-methylphenyl)furan hydrochloride is a synthetic organic compound that features a furan ring substituted with a morpholinomethyl group and a p-methylphenyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Morpholinomethyl)-4-(p-methylphenyl)furan hydrochloride typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Substitution with p-Methylphenyl Group:
Introduction of Morpholinomethyl Group: The morpholinomethyl group can be introduced via nucleophilic substitution reactions, where morpholine reacts with a suitable electrophile.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the p-methyl group.
Reduction: Reduction reactions can target the furan ring or the morpholinomethyl group.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogenating agents or nucleophiles like amines or alcohols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce partially or fully reduced analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating certain diseases or conditions.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1-Morpholinomethyl)-4-(p-methylphenyl)furan hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Piperidinylmethyl)-4-(p-methylphenyl)furan hydrochloride
- 2-(1-Pyrrolidinylmethyl)-4-(p-methylphenyl)furan hydrochloride
Uniqueness
2-(1-Morpholinomethyl)-4-(p-methylphenyl)furan hydrochloride is unique due to the presence of the morpholinomethyl group, which can influence its solubility, reactivity, and biological activity compared to similar compounds with different substituents.
Eigenschaften
CAS-Nummer |
101833-06-1 |
|---|---|
Molekularformel |
C16H20ClNO2 |
Molekulargewicht |
293.79 g/mol |
IUPAC-Name |
4-[[4-(4-methylphenyl)furan-2-yl]methyl]morpholin-4-ium;chloride |
InChI |
InChI=1S/C16H19NO2.ClH/c1-13-2-4-14(5-3-13)15-10-16(19-12-15)11-17-6-8-18-9-7-17;/h2-5,10,12H,6-9,11H2,1H3;1H |
InChI-Schlüssel |
PAKLDRSDSIDOPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=COC(=C2)C[NH+]3CCOCC3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


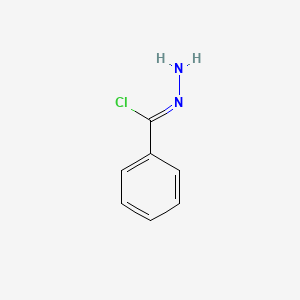

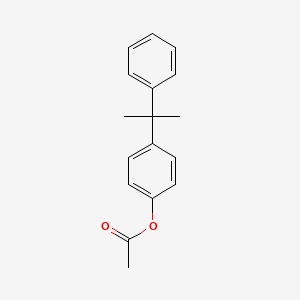
![(2,3,4,5,6-Pentachlorophenyl) 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]acetate](/img/structure/B13750808.png)
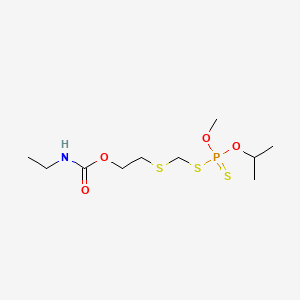

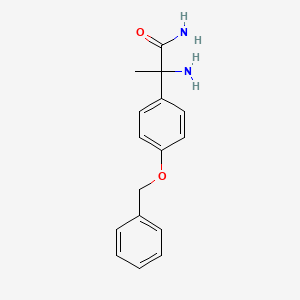
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750845.png)
![Methyl N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13750847.png)
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750852.png)
